The synthesis of 1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-3-methylpentanoate typically involves multiple steps that integrate organic synthesis techniques. While specific methods may vary, the general approach includes:
These steps require careful control of reaction conditions and purification processes to ensure high yields and purity of the final product.
The molecular structure of 1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-3-methylpentanoate can be represented using various structural formulas:
CCCCCCCCCCC[C@@H](C[C@@H]1OC(=O)[C@H]1CCC(C)CCC)OC(=O)[C@H](CC(C)C)NC=O
InChI=1S/C30H55NO5/c1-6-8-9-10-11-12-13-14-15-17-25(35-30(34)27(31-22-32)20-23(3)4)21-28-26(29(33)36-28)19-18-24(5)16-7-2/h22-28H,6-21H2,1-5H3,(H,31,32)/t24?,25-,26-,27-,28-/m0/s1
This compound features a complex structure that includes a long aliphatic chain (tridecan), an oxetan ring, and an amido functional group, contributing to its biological activity.
The primary chemical reactions involving 1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-3-methylpentanoate focus on its role as a lipase inhibitor. These reactions include:
Such interactions are critical for its application in obesity treatment and metabolic disorder management.
The mechanism of action for 1-(3-Hexyl-4-oxooxetan-2-yl)tridecan-2-yl 2-formamido-3-methylpentanoate primarily revolves around its ability to inhibit lipase enzymes. This process can be summarized as follows:
Data from pharmacological studies indicate that modifications in the structure can significantly influence potency and selectivity against different lipase enzymes .
The physical and chemical properties of 1-(3-Hexyl-4-oxooxetan-2-y)tridecan–2–yl 2-formamido–3–methylpentanoate include:
Property | Value |
---|---|
Molecular Weight | 509.761 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Short shelf life |
Storage Conditions | Room temperature |
These properties are essential for determining handling procedures and storage requirements for laboratory use.
1-(3-Hexyl-4-oxooxetan–2–yl)tridecan–2–yl 2-formamido–3–methylpentanoate has several scientific applications:
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: